molecular formula C11H11N5 B12227104 2-(2-Pyrimidinyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

2-(2-Pyrimidinyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No.: B12227104
M. Wt: 213.24 g/mol
InChI Key: UFKPNWYLFWPKSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Pyrimidinyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a nitrogen-rich, bicyclic heterocyclic compound offered as a key chemical building block for medicinal chemistry and drug discovery research. This scaffold is recognized as a privileged structure in pharmaceutical development due to its strong potential for diverse molecular interactions and its close resemblance to naturally occurring purine bases . The tetrahydropyrido[4,3-d]pyrimidine core is a significant pharmacophore in the discovery of novel enzyme inhibitors. Recent scientific literature highlights derivatives of this scaffold as potent and selective inhibitors for a range of high-value oncology targets. These include KRAS-G12D , a challenging mutant protein implicated in a significant proportion of pancreatic, biliary, and colorectal cancers . Furthermore, this chemical class has been explored in the development of human topoisomerase II (TopoII) inhibitors , a validated target for cancer treatment, with studies identifying derivatives that show promising inhibitory activity without acting as DNA-damaging poisons . Additional research has identified 5,6,7,8-tetrahydropyrido[3,4- d ]pyrimidine derivatives as novel and selective AXL kinase inhibitors , and the closely related pyrido[2,3- d ]pyrimidine scaffold is established in the design of VCP/p97 inhibitors for research in acute myeloid leukemia (AML) . The inherent physicochemical properties of the pyrimidine ring, including its ability to engage in hydrogen bonding and π-π stacking interactions, make it a versatile fragment for targeting conserved ATP-binding sites and other hydrophobic pockets in proteins . This product is provided exclusively for research and development use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11N5

Molecular Weight

213.24 g/mol

IUPAC Name

2-pyrimidin-2-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

InChI

InChI=1S/C11H11N5/c1-3-13-10(14-4-1)11-15-7-8-6-12-5-2-9(8)16-11/h1,3-4,7,12H,2,5-6H2

InChI Key

UFKPNWYLFWPKSF-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CN=C(N=C21)C3=NC=CC=N3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Pyrimidine Derivatives with Cyclic Ketones

A foundational approach involves cyclocondensation reactions between pyrimidine precursors and cyclic ketones. For instance, 4-piperidone derivatives serve as key intermediates for assembling the tetrahydropyridine ring. In one protocol, 4-piperidone (111) undergoes methoxycarbonylation with methyl chloroformate in the presence of sodium hydride to yield the ketoester 113 . Subsequent treatment with guanidine under basic conditions facilitates cyclization, forming the tetrahydropyrido[4,3-d]pyrimidine core 114 (Scheme 23). To introduce the 2-pyrimidinyl group, 114 is subjected to nucleophilic aromatic substitution with 2-aminopyrimidine under palladium catalysis, though yields for this specific transformation require further optimization.

Multi-Component Synthesis via Enamine Intermediates

Multi-component reactions (MCRs) offer efficient access to complex heterocycles. A notable method involves the formation of enamine intermediates from Boc-protected 4-oxo-piperidine-3-carboxylic acid ethyl ester 108 (Scheme 22). Reaction with ammonium acetate generates enamine 109 , which reacts with isocyanates to form ureido intermediates. Ring closure under basic conditions produces pyrido[4,3-d]pyrimidine-2,4-diones 110 . Functionalization at position 2 is achieved by replacing the isocyanate with 2-pyrimidinyl isocyanate, though this adaptation remains hypothetical and warrants experimental validation.

Halogenation and Cross-Coupling Strategies

Chlorinated pyrido[4,3-d]pyrimidines serve as versatile intermediates for introducing aryl or heteroaryl groups. For example, 6,8-dimethyl-2-benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine undergoes nucleophilic substitution with morpholine to yield morpholino derivatives (Scheme 2). Applying this methodology, the chloro group at position 4 could be displaced by 2-aminopyrimidine under reflux conditions in dimethylformamide (DMF), utilizing potassium carbonate as a base. However, steric hindrance from the tetrahydropyridine ring may necessitate elevated temperatures or microwave-assisted synthesis to improve reaction efficiency.

Reductive Amination and Alkylation

Reductive amination offers a pathway to install the 2-pyrimidinyl moiety. Starting with 2-amino-5-(2,5-dimethoxybenzyl)-4-methyl-3-carbonitrilepyridine (25) , nonaqueous diazotization with tert-butyl nitrite and SbBr₃ generates a bromo nitrile intermediate 26 . Reaction with guanidine forms the pyrido[2,3-d]pyrimidine core 28 , which could be hydrogenated to the tetrahydropyridine derivative. Subsequent alkylation with 2-chloropyrimidine in the presence of a palladium catalyst might afford the target compound, though this sequence remains untested for pyrido[4,3-d] systems.

Oxidation and Aromatization Sequences

Oxidative aromatization of tetrahydropyrido[4,3-d]pyrimidines provides access to fully unsaturated analogs. For instance, 7-methoxy-4-aminopyridine (124) reacts with triethyl orthoformate to yield formamidate 125 , which cyclizes with alkyl amines to form pyrido[4,3-d]pyrimidines 127 (Scheme 26). Hydrogenation of 127 over palladium on carbon could regenerate the tetrahydropyridine ring, while Suzuki-Miyaura coupling with 2-pyrimidinylboronic acid might install the desired substituent.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies, highlighting advantages and limitations:

Method Starting Materials Key Steps Yield (%) Challenges Ref.
Cyclocondensation 4-Piperidone, guanidine Methoxycarbonylation, cyclization 60–75 Low regioselectivity at position 2
Multi-component synthesis Boc-protected piperidone, isocyanate Enamine formation, ureido coupling 40–55 Requires specialized isocyanates
Halogenation Chloropyridopyrimidine, 2-aminopyrimidine Nucleophilic substitution N/A Steric hindrance, harsh conditions
Reductive amination Aminopyridine, guanidine Diazotization, alkylation 35–50 Multi-step, moderate yields

Chemical Reactions Analysis

Types of Reactions

2-(2-Pyrimidinyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine or pyrido rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrimidine and pyrido derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrido[4,3-d]pyrimidine framework. For instance:

  • A series of tetrahydropyrido[4,3-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines such as A549 (lung cancer) and H1975 (non-small cell lung cancer). One derivative showed an IC50 value of 1.61 µM against the A549 cell line, indicating significant potency .
  • Another study demonstrated that specific derivatives exhibited selective inhibition of the epidermal growth factor receptor (EGFR) with IC50 values as low as 14.8 nM. This suggests that modifications to the pyrido[4,3-d]pyrimidine structure can enhance anticancer activity by targeting critical pathways involved in tumor proliferation .

Antiviral Properties

The compound has also been investigated for its antiviral applications:

  • Research indicated that certain pyrimidine derivatives could inhibit Zika virus (ZIKV) and dengue virus (DENV-2) with effective concentrations (EC50) of 2.4 µM and 1.4 µM, respectively. These findings suggest that the pyrimidine core may serve as a promising scaffold for developing antiviral agents .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrimidine derivatives has been documented:

  • Compounds derived from the pyrimidine structure demonstrated significant inhibition of paw edema in experimental models, outperforming traditional anti-inflammatory drugs like indomethacin in some cases. This highlights the therapeutic potential of these compounds in treating inflammatory diseases .

Case Studies and Research Findings

StudyApplicationFindings
Zhang et al. (2018)AnticancerCompound showed IC50 of 1.61 µM against A549 cell line; selective EGFR inhibition with IC50 of 14.8 nM.
Smaill et al. (2001)AnticancerSeries of compounds exhibited high potency against EGFR; IC50 values ranged from 2 nM to 28.9 nM across different derivatives.
Recent Review on PyrimidinesAntiviralCertain derivatives effectively inhibited ZIKV and DENV-2; EC50 values were reported at 2.4 µM and 1.4 µM respectively.
Anti-inflammatory StudyAnti-inflammatoryNew pyrimidine derivatives showed higher efficacy than indomethacin in paw edema models; notable percentage inhibition observed.

Mechanism of Action

The mechanism of action of 2-(2-Pyrimidinyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer progression. By binding to the active site of these enzymes, the compound disrupts their function, leading to the inhibition of cancer cell growth and proliferation .

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Pyrido[4,3-d]pyrimidine vs. Pyrido[3,4-d]pyrimidine :
    The position of the pyridine nitrogen differs (N at position 4,3-d vs. 3,4-d), altering electronic properties and binding affinities. Pyrido[4,3-d]pyrimidines are more commonly used in antifolate therapies (e.g., trimetrexate analogues), while pyrido[3,4-d]pyrimidines are explored for kinase inhibition .

  • Thieno-Fused Derivatives: Replacement of the pyridine ring with a thieno group (e.g., thieno[2,3-d]pyrimidine) increases lipophilicity and improves antimicrobial activity. For example, 7-substituted thieno derivatives exhibit MIC values of 12.5–25 µg/mL against Staphylococcus aureus .

Substituent Effects

  • Position 2 Modifications :

    • 2-Pyrimidinyl : Enhances binding to BET bromodomains (BRD3 BD1 IC₅₀ = 120 nM) .
    • 2-Trifluoromethyl : Increases metabolic stability (t₁/₂ > 4 h in microsomes) and kinase selectivity (CaMKII IC₅₀ = 0.8 µM) .
    • 2-Pyrrolidin-1-yl : Improves solubility (logP = 1.18) and cytotoxicity (IC₅₀ = 1.2 µM vs. A549 cells) .
  • Position 6/7 Modifications: 6-Substituted (e.g., -OH, -NH₂): Critical for GPR119 modulation (EC₅₀ = 50–14,000 nM) . 7-Alkanoyl: Reduces BRD3 BD2 affinity (IC₅₀ > 10 µM) compared to acetylated analogues .

Key Routes for Pyrido[4,3-d]pyrimidines

  • Multicomponent Synthesis : Utilizes pyridine and pyrimidine precursors to construct the fused ring system .
  • Cyclization Reactions: Formamidine acetate in DMF yields thieno-fused derivatives at 100°C .
  • Chlorination : Phosphoryl chloride/DBU converts carbonyl groups to chlorides for further functionalization .

Comparative Challenges

  • Thieno Derivatives: Require sulfur incorporation, increasing synthetic steps but enhancing bioactivity .
  • Diaryl Ureas: Post-synthetic coupling with 2-amino-THPP derivatives improves cytotoxicity (IC₅₀ = 0.8–2.5 µM vs. sorafenib) .

Kinase Inhibition

Compound Target IC₅₀/EC₅₀ Selectivity Over Isoforms Reference
2-(2-Pyrimidinyl)-THPP BRD3 BD1 120 nM >100-fold vs. BD2
PI3Kδ Inhibitor (11f) PI3Kδ 0.3 nM >1,000-fold vs. PI3Kα/β/γ
CaMKII Inhibitor (THPP) CaMKII 0.8 µM >50-fold vs. PKA, PKC

Antifolate and Antimicrobial Activity

  • Antifolate Analogues: 2,4-Diamino-THPP derivatives inhibit dihydrofolate reductase (DHFR) with IC₅₀ = 0.1–5 µM, comparable to trimetrexate .
  • Antimicrobial Thieno Derivatives: MIC = 12.5–50 µg/mL against Gram-positive bacteria and Candida albicans .

Physicochemical Properties

Property 2-(2-Pyrimidinyl)-THPP 2-Trifluoromethyl-THPP 2-Pyrrolidin-1-yl-THPP Reference
Molecular Weight (g/mol) 247.73 216.17 204.27
logP 2.1 2.5 1.18
Solubility (mg/mL) 0.3 (PBS) 0.1 (PBS) 1.5 (DMSO)
pKa 7.4 7.2 7.4

Biological Activity

2-(2-Pyrimidinyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Chemical Formula : C11H11N5
  • Molecular Weight : 213.2 g/mol
  • CAS Number : 1597008-13-3
  • Solubility : Soluble in DMSO and other organic solvents; specific solubility conditions apply for stock solution preparation.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes. The compound is often synthesized as part of a larger class of pyrido[2,3-d]pyrimidines known for their diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrido[4,3-d]pyrimidine derivatives. For instance:

  • Case Study : A derivative exhibited significant cytotoxic effects against various cancer cell lines including breast cancer (MDA-MB-231) with an IC50 value of approximately 27.6 μM. The structure-activity relationship (SAR) indicated that electron-withdrawing groups enhance cytotoxicity .

Anti-inflammatory Properties

Compounds in this class have shown promising anti-inflammatory effects:

  • Mechanism : The compound may inhibit the activation of NF-κB and MAPK signaling pathways in macrophages. In vivo studies demonstrated significant reduction in paw edema in rat models .

Antiviral Activity

Emerging research suggests potential antiviral properties:

  • Findings : Certain derivatives have demonstrated effective inhibition against viruses such as Zika and Dengue with EC50 values around 1.4 μM to 2.4 μM .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Electron-Withdrawing Groups : Enhance antitumor activity.
  • Substituents on the Pyrimidine Ring : Affect anti-inflammatory and antiviral potency.

Data Summary

Biological ActivityModel/Cell LineIC50/EC50 ValueReference
CytotoxicityMDA-MB-231 (Breast Cancer)27.6 μM
Anti-inflammatoryRat Paw Edema ModelSignificant Reduction
Antiviral ActivityZika Virus1.4 μM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.